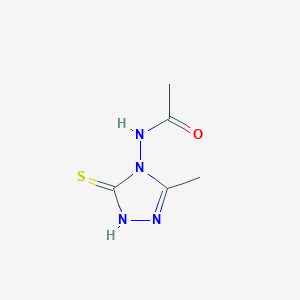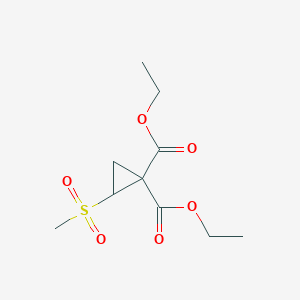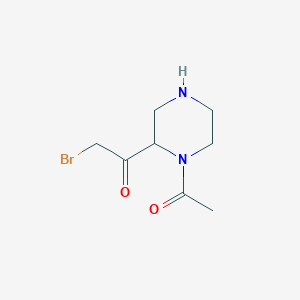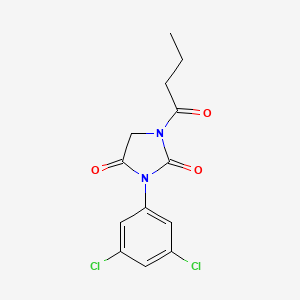
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of the dichlorophenyl and oxobutyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Attachment of the Oxobutyl Group: This can be done through acylation reactions using butyric anhydride or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinedione core or the dichlorophenyl group, potentially leading to the formation of amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or sedative.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another imidazolidinedione derivative used as an anticonvulsant.
Ethosuximide: A succinimide derivative with anticonvulsant properties.
Carbamazepine: A dibenzazepine derivative used to treat epilepsy and neuropathic pain.
Uniqueness
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(1-oxobutyl)- is unique due to the presence of both the dichlorophenyl and oxobutyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
| 90815-16-0 | |
Molekularformel |
C13H12Cl2N2O3 |
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
1-butanoyl-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-2-3-11(18)16-7-12(19)17(13(16)20)10-5-8(14)4-9(15)6-10/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
KJMUGIYJZYTJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


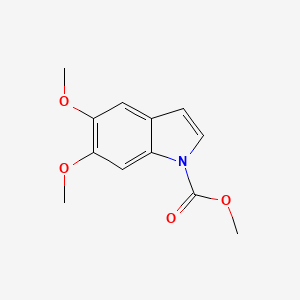
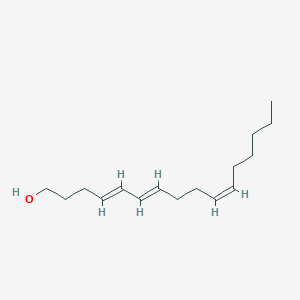

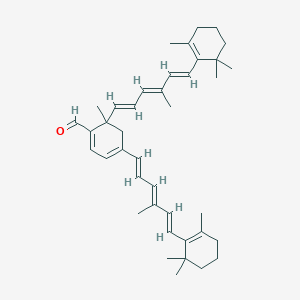
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/no-structure.png)
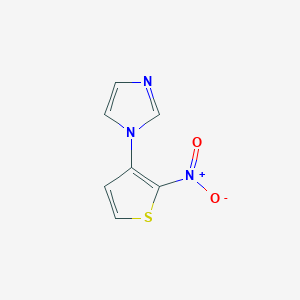
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
